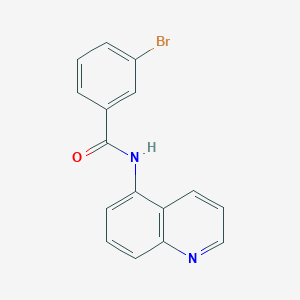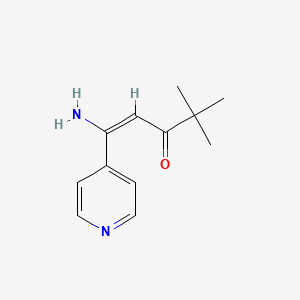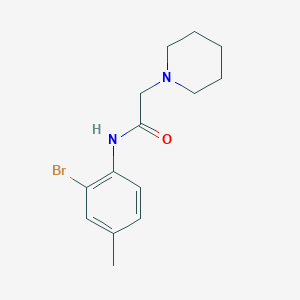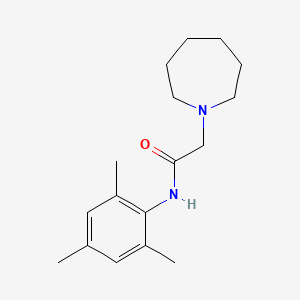
3-bromo-N-5-quinolinylbenzamide
説明
3-bromo-N-5-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzamide derivatives and possesses a unique set of properties that make it an attractive candidate for further investigation. In
作用機序
The mechanism of action of 3-bromo-N-5-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Studies have shown that it can inhibit the activity of several kinases, including JAK2, TYK2, and FLT3, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, while in anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of tumors.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-N-5-quinolinylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can lead to more specific and effective treatments. However, one of the main limitations is the lack of information on its toxicity and potential side effects, which can hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of 3-bromo-N-5-quinolinylbenzamide. One of the most promising areas is in cancer research, where it has shown significant potential as a therapeutic agent. Further studies are needed to determine its toxicity and potential side effects, as well as its efficacy in vivo. It is also important to investigate its potential use in other areas of research, such as anti-inflammatory and neurodegenerative diseases, where it may have similar applications.
合成法
The synthesis of 3-bromo-N-5-quinolinylbenzamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 3-bromoaniline with 5-chloro-2-nitrobenzoic acid, followed by the reduction of the nitro group and subsequent cyclization to form the final product. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
科学的研究の応用
3-bromo-N-5-quinolinylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in cancer research, where it has been shown to exhibit antitumor activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
3-bromo-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLSBCFFLRBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320307 | |
| Record name | 3-bromo-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
524042-00-0 | |
| Record name | 3-bromo-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)





![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)
![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
